5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide
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Overview
Description
. This compound features a unique structure that combines a trichloromethyl group, a sulfonamide group, and a dioxidotetrahydrothiophene moiety, making it an interesting subject for scientific investigation.
Mechanism of Action
Target of Action
The primary target of the compound 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The exact biochemical pathways and their downstream effects are still under investigation due to the lack of selective and brain-penetrant pharmacological tool compounds .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by the compound leads to changes in the cell’s excitability . This can have various effects at the molecular and cellular level, depending on the specific physiological process involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide typically involves multiple steps:
Formation of the Dioxidotetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative. Common oxidizing agents include hydrogen peroxide or peracids under controlled conditions.
Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced via chlorination reactions using reagents such as trichloromethyl chloroformate or trichloromethyl sulfenyl chloride.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide precursor, such as pentane-1-sulfonyl chloride, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, to form sulfone derivatives.
Reduction: Reduction reactions can target the trichloromethyl group, potentially converting it to a methyl or methylene group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dechlorinated analogs.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential as a pharmacological agent. Its sulfonamide group is known for its presence in many drugs, suggesting possible applications in the development of new therapeutics.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
5,5,5-Trichloro-2-methylpentane-1-sulfonamide: Similar structure but lacks the dioxidotetrahydrothiophene moiety.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide: Similar but without the trichloromethyl group.
Uniqueness
The uniqueness of 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
5,5,5-trichloro-N-(1,1-dioxothiolan-3-yl)pentane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Cl3NO4S2/c10-9(11,12)4-1-2-5-19(16,17)13-8-3-6-18(14,15)7-8/h8,13H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIQJPTXBCZATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)CCCCC(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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